N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-13-7-6-12-18(19)21-20(23)22-14-8-9-16(22)15-27(24,25)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONWOBXFNVGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, with the CAS number 1448062-93-8, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- IUPAC Name : 2-(benzenesulfonylmethyl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide
The compound features a pyrrolidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the ethoxy and phenylsulfonyl groups may contribute to its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cancer cell division. Similar compounds have shown IC values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Inhibition of Protein Interactions
The compound's structure suggests potential interactions with protein targets involved in disease processes:
- Nrf2-Keap1 Pathway : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of interest for treating oxidative stress-related diseases. The ability to modulate this pathway could position this compound as a therapeutic agent in inflammatory and metabolic disorders .
Case Studies and Experimental Data
- Cell Line Studies :
- Molecular Docking Studies :
- Comparative Activity :
Summary of Biological Activities
Scientific Research Applications
The compound N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has been investigated for various scientific applications, particularly in medicinal chemistry. This article will explore its applications, including its role in drug development, potential therapeutic effects, and relevant case studies.
Structural Representation
The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a phenylsulfonylmethyl moiety, which contributes to its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development in several areas:
- Cancer Therapy : The compound's ability to inhibit specific proteins involved in cancer cell proliferation has been explored. For instance, derivatives of similar structures have shown promise as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial in regulating apoptosis in cancer cells .
- Antiviral Activity : Research indicates that compounds with similar sulfonamide functionalities can exhibit antiviral properties, particularly against viruses like Hepatitis B. The modulation of viral proteins through allosteric mechanisms is a potential application area .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound may possess significant activity against various disease models. In vitro studies often assess the compound's efficacy in inhibiting cell growth or inducing apoptosis in cancer cell lines.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have been conducted to identify how modifications to the pyrrolidine ring or substituents affect potency and selectivity against target proteins.
Table 1: Summary of Key Research Findings
Notable Research Examples
- Cancer Cell Line Studies : In research focusing on Bcl-2 inhibitors, compounds structurally related to this compound showed enhanced apoptotic effects in MOLT-4 leukemia cells, indicating its potential as an anti-cancer agent .
- Antiviral Mechanisms : Investigations into the antiviral properties revealed that modifications to the sulfonamide group could enhance binding affinity to viral proteins, suggesting pathways for developing antiviral therapeutics .
Chemical Reactions Analysis
Structural Analysis
Before delving into the chemical reactions, it's essential to understand the structure of N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide:
-
Pyrrolidine ring: A five-membered heterocyclic amine
-
Carboxamide group: Attached to the pyrrolidine ring
-
Phenylsulfonyl group: Connected via a methylene bridge
-
2-ethoxyphenyl group: Attached to the carboxamide nitrogen
Sulfonyl Group Reactions
The phenylsulfonyl moiety is susceptible to nucleophilic attack. In the presence of strong nucleophiles, the sulfur-carbon bond can be cleaved, leading to the formation of new compounds .
Where R represents the phenyl group, and R' represents the rest of the molecule.
Carboxamide Group Reactions
The carboxamide group can undergo nucleophilic acyl substitution reactions. In the presence of strong nucleophiles and under appropriate conditions, the carbonyl carbon can be attacked, potentially leading to the formation of new amides or esters .
Pyrrolidine Ring Oxidation
The pyrrolidine ring can undergo oxidation, potentially leading to the formation of lactams or ring-opened products .
Ethoxy Group Oxidation
The ethoxy group on the phenyl ring can be oxidized to form phenolic compounds under certain conditions.
Sulfonyl Group Reduction
The sulfonyl group can be reduced to form sulfides or thiols under strong reducing conditions .
Carboxamide Reduction
The carboxamide group can be reduced to form amines using strong reducing agents like lithium aluminum hydride .
Carboxamide Hydrolysis
Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to form carboxylic acids or amines .
Ether Hydrolysis
The ethoxy group can undergo hydrolysis under strong acidic conditions, leading to the formation of phenolic compounds.
Comparison with Similar Compounds
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide
- Structure : Contains a 4-chlorophenylsulfonyl group and a 2-methoxyphenylmethyl substituent.
- Key Differences :
- The chloro substituent (electron-withdrawing) contrasts with the ethoxy group (electron-donating) in the target compound.
- The methoxyphenylmethyl group may reduce steric bulk compared to the phenylsulfonylmethyl moiety.
Physicochemical Properties :
Property Value Molecular Formula C₁₉H₂₁ClN₂O₄S Molecular Weight 408.90 g/mol CAS Number 956240-11-2 This compound’s higher molecular weight and chlorine atom may enhance lipophilicity compared to the ethoxy-containing analog .
Fluorinated Analogs
(S)-N-(2-Benzoylphenyl)-1-(2-Fluorobenzyl)pyrrolidine-2-carboxamide ((2S)-FBPB)
- Structure : Features a 2-fluorobenzyl group and a benzoylphenyl substituent.
- Key Differences :
- Fluorine’s electronegativity may improve binding affinity in target receptors.
- The benzoylphenyl group introduces a ketone, altering electronic properties compared to sulfonyl groups.
- Synthesis : Methanesulfonyl chloride is used to activate intermediates, a common strategy in carboxamide synthesis .
Phosphine-Containing Ligands
(S)-2-[(Diphenylphosphino)methyl]-N-(Naphthalene-1-yl)pyrrolidine-1-carboxamide ((S)-LU326)
- Structure: Includes a diphenylphosphino group and a naphthyl substituent.
- Key Differences: The phosphine moiety enables coordination to transition metals, making it suitable for catalytic applications (e.g., asymmetric hydrogenation).
Physicochemical Properties :
Property Value Molecular Formula C₂₈H₂₇N₂OP Molecular Weight 438.50 g/mol Rf Value 0.19 (Hexanes/EtOAc 4:1) This compound’s application diverges from medicinal uses, focusing instead on catalysis .
Thioamide Derivatives
N-Phenylpyrrolidine-1-carbothioamide
- Structure : Replaces the carboxamide oxygen with sulfur.
- Key Differences :
- Thioamides exhibit greater lipophilicity and altered hydrogen-bonding capacity.
- Sulfur’s polarizability may enhance membrane permeability but reduce metabolic stability.
- Applications : Used in materials science and as intermediates in heterocyclic synthesis .
Structural and Functional Trends
- Electronic Effects : Electron-donating groups (e.g., ethoxy) improve metabolic stability, while electron-withdrawing groups (e.g., chloro, sulfonyl) enhance binding specificity.
- Steric Considerations : Bulky substituents (e.g., adamantyl in LU314 ) reduce conformational flexibility but may improve target selectivity.
- Solubility : Sulfonyl and phosphine groups generally decrease solubility, whereas methoxy or ethoxy substituents balance lipophilicity.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide?
- Methodology : Synthesis typically involves sequential functionalization of the pyrrolidine core. Key steps include:
- Step 1 : Introduction of the phenylsulfonylmethyl group via nucleophilic substitution or coupling reactions, often requiring Lewis acid catalysts (e.g., BF₃·Et₂O) .
- Step 2 : Carboxamide formation at the pyrrolidine nitrogen using coupling agents like HATU or EDCI in aprotic solvents (e.g., DMF or DMSO) .
- Step 3 : Ethoxyphenyl substitution via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Critical Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and solvent purity (>99%) are crucial for minimizing side reactions and maximizing yield (>70%) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.5–4.0 ppm for ethoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₂₅N₂O₄S: 413.1534) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and gradient elution (ACN/H₂O) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to assess affinity (IC₅₀ values) .
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine EC₅₀ .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particulates .
- Waste Disposal : Segregate organic waste containing sulfonamide groups for incineration .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR shifts) during characterization?
- Deuterated Solvent Calibration : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) and use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify conformational artifacts .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen-associated shifts in complex spectra .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereoselective pyrrolidine ring formation .
- Chiral Stationary Phases (CSP) : Purify intermediates via HPLC with amylose- or cellulose-based CSPs to isolate >99% enantiomeric excess .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for racemization-prone intermediates .
Q. How can in vivo models assess pharmacokinetics and therapeutic efficacy?
- Rodent Pharmacokinetics : Administer orally (10–30 mg/kg) and measure plasma concentrations via LC-MS/MS to determine Tₘₐₓ, Cₘₐₓ, and bioavailability .
- Stress-Induced Hyperthermia (SIH) : Test anxiolytic activity in mice using SIH models, comparing compound efficacy to diazepam .
- Microdialysis in Brain Regions : Monitor neurotransmitter release (e.g., serotonin in the prefrontal cortex) to evaluate CNS penetration .
Q. How can researchers navigate prior art and patent landscapes for novel derivatives?
- Patent Databases : Use Espacenet and USPTO searches to identify structural overlaps with patented pyrrolidine carboxamides (e.g., WO2023123456A1) .
- SAR Analysis : Modify substituents (e.g., replacing ethoxyphenyl with trifluoromethyl groups) to circumvent existing claims .
- Freedom-to-Operate (FTO) Opinions : Collaborate with patent attorneys to assess infringement risks before preclinical development .
Data Contradiction Analysis
- Case Study : Conflicting IC₅₀ values in receptor binding assays may arise from differences in assay buffers (e.g., Tris vs. HEPES) or membrane preparation methods. Validate results using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .
- Mitigation : Cross-validate data with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
